

An In-depth Technical Guide to the Synthesis and Characterization of Mesalazine-D3

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Compound of Interest

Compound Name: Mesalazine-D3

Cat. No.: B585356

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Mesalazine-D3**, a deuterated analog of the anti-inflammatory drug Mesalazine. This isotopically labeled compound is crucial as an internal standard in pharmacokinetic and bioequivalence studies, enabling precise quantification of Mesalazine in biological matrices.

Chemical and Physical Properties

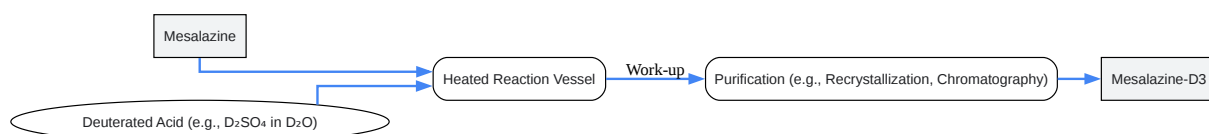
Mesalazine-D3, also known as 5-Aminosalicylic acid-d3, possesses the following key properties:

Property	Value	Reference
IUPAC Name	3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid	[1]
Synonyms	5-Aminosalicylic acid-d3, Mesalamine-D3, 5-ASA-d3	[1][2]
CAS Number	1309283-32-6	[2]
Molecular Formula	C ₇ H ₄ D ₃ NO ₃	[2]
Molecular Weight	156.15 g/mol	[1][2]
Purity	>95% (by HPLC)	[2]
Appearance	White to off-white solid	[3]

Synthesis of Mesalazine-D3

A specific, detailed experimental protocol for the synthesis of **Mesalazine-D3** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on established methods for the deuteration of aromatic compounds, particularly phenols and anilines. One common approach involves acid-catalyzed hydrogen-deuterium exchange.

A potential synthetic pathway starts from Mesalazine and utilizes a deuterated acid to facilitate the exchange of protons on the aromatic ring with deuterium atoms.



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Caption: Proposed synthesis pathway for **Mesalazine-D3**.

Proposed Experimental Protocol

Disclaimer: The following protocol is a theoretical procedure based on general methods for aromatic deuteration and has not been experimentally validated.

Materials:

- Mesalazine (5-aminosalicylic acid)
- Deuterated sulfuric acid (D_2SO_4)
- Deuterium oxide (D_2O)
- Sodium bicarbonate ($NaHCO_3$)
- Ethyl acetate
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- **Reaction Setup:** In a sealed reaction vessel, dissolve Mesalazine in deuterium oxide.
- **Acid Catalysis:** Carefully add a catalytic amount of deuterated sulfuric acid to the solution.
- **Heating:** Heat the mixture at an elevated temperature (e.g., 100-150 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange at the ortho and para positions of the aromatic ring.
- **Neutralization:** After cooling to room temperature, cautiously neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous solution with ethyl acetate multiple times.
- **Drying and Evaporation:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
- **Purification:** Purify the crude product by recrystallization or column chromatography to obtain pure **Mesalazine-D3**.

Characterization of Mesalazine-D3

Comprehensive characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized **Mesalazine-D3**.

Spectroscopic Data

While experimental spectra for **Mesalazine-D3** are not widely published, the following table summarizes expected and reported data, with data for non-deuterated Mesalazine provided for comparison.

Technique	Data for Mesalazine-D3 (Expected/Reported)	Data for Mesalazine (for comparison)
¹ H NMR	Signals for the aromatic protons at the deuterated positions will be absent or significantly reduced in intensity.	A predicted ¹ H NMR spectrum in D ₂ O shows peaks corresponding to the aromatic protons. [4]
¹³ C NMR	The chemical shifts of the carbon atoms attached to deuterium will be slightly shifted upfield and may appear as multiplets due to C-D coupling.	
Mass Spectrometry (MS)	Molecular ion (M ⁺) peak at m/z 156. In LC-MS/MS analysis using negative ion mode after derivatization, a transition of m/z 211.1 → 110.1 has been reported. [5]	Molecular ion (M ⁺) peak at m/z 153. [6]
Fourier-Transform Infrared (FTIR) Spectroscopy	The spectrum is expected to be very similar to that of Mesalazine, with potential minor shifts in C-D stretching and bending vibrations.	

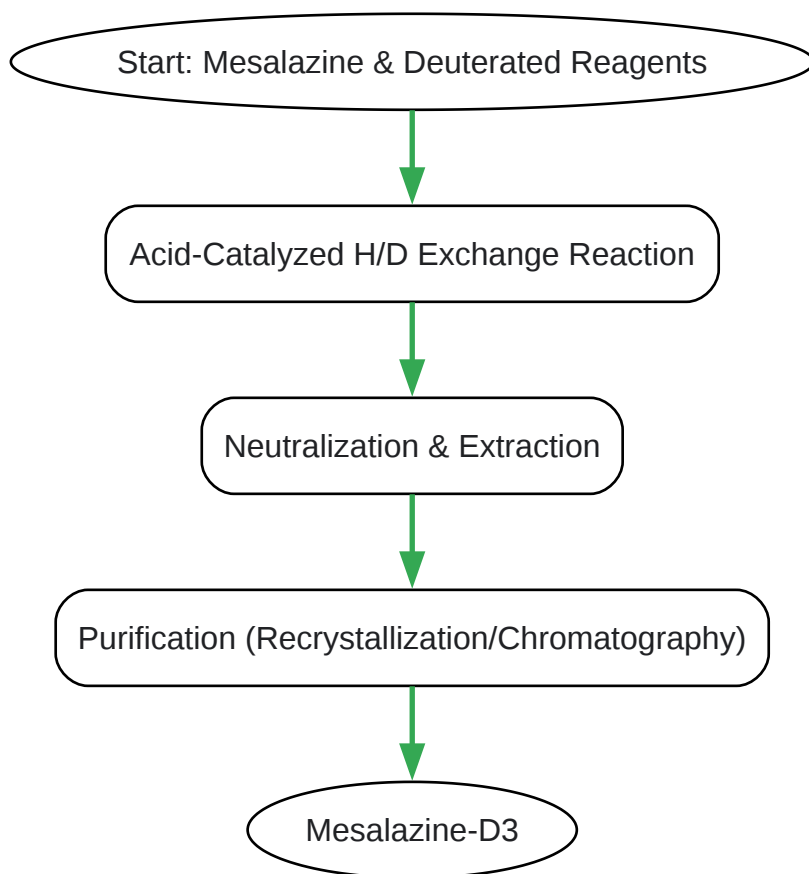
Chromatographic Data

Technique	Data for Mesalazine-D3
High-Performance Liquid Chromatography (HPLC)	Purity is typically determined to be >95%. [2]

Experimental Workflows

The synthesis and characterization of **Mesalazine-D3** follow a structured workflow.

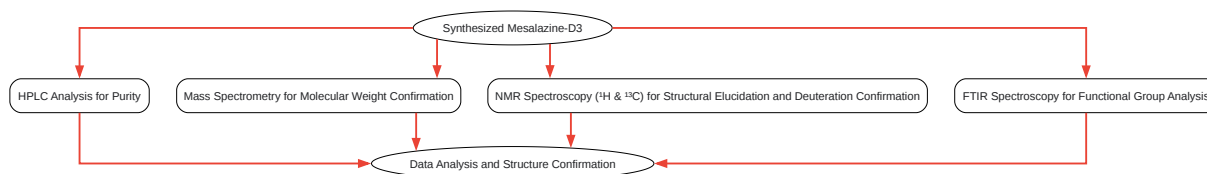
Synthesis Workflow



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Caption: General workflow for the synthesis of **Mesalazine-D3**.

Characterization Workflow



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Caption: Workflow for the characterization of **Mesalazine-D3**.

Conclusion

The synthesis and characterization of **Mesalazine-D3** are critical for its use as a reliable internal standard in clinical and pharmaceutical research. While a definitive, published synthesis protocol is not readily available, established methods for deuteration provide a strong foundation for its preparation. Comprehensive characterization using a suite of analytical techniques is paramount to ensure the quality and isotopic purity of the final product, thereby guaranteeing the accuracy of quantitative bioanalytical methods for Mesalazine.

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